3-Chlorocyclobutanecarboxylic acid ethyl ester 3-Chlorocyclobutanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16853345
InChI: InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61 g/mol

3-Chlorocyclobutanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16853345

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorocyclobutanecarboxylic acid ethyl ester -

Specification

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
IUPAC Name ethyl 3-chlorocyclobutane-1-carboxylate
Standard InChI InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3
Standard InChI Key QOOULTXEABVAPY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC(C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-chlorocyclobutanecarboxylic acid ethyl ester consists of a cyclobutane ring with two substituents: a chlorine atom at the 3-position and an ethyl ester group (-COOCH₂CH₃) at the 1-position. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula and Weight

  • Molecular Formula: C7H9ClO2\text{C}_7\text{H}_{9}\text{ClO}_2

  • Molecular Weight: 160.60 g/mol

Structural Features

  • Cyclobutane Ring: The strained four-membered ring influences reactivity, often participating in ring-opening or strain-relief reactions .

  • Chlorine Substituent: The electron-withdrawing chlorine atom at position 3 enhances electrophilic character at adjacent carbons, facilitating nucleophilic substitution or elimination reactions .

  • Ethyl Ester Group: The ester functionality (-COOEt) offers sites for hydrolysis, transesterification, or reduction, common in prodrug design.

Physical Properties (Inferred from Analogous Compounds)

PropertyValue (Estimated)
Boiling Point180–190 °C (at 760 mmHg)
Density1.22–1.25 g/cm³
SolubilityMiscible in organic solvents (e.g., chloroform, ethyl acetate)
Melting Point-10 to 5 °C (amorphous)

These values are extrapolated from structurally similar esters, such as ethyl 2-chloro-3-oxopropanoate (melting point: 88–90 °C) and trifluoroacetic acid ethyl ester (boiling point: 60–62 °C) .

Synthesis Methodologies

The synthesis of 3-chlorocyclobutanecarboxylic acid ethyl ester likely involves esterification of 3-chlorocyclobutanecarboxylic acid with ethanol, leveraging acid catalysis or molecular sieves to drive equilibrium. Alternative routes may employ acyl chloride intermediates.

Route 1: Direct Esterification

  • Reactants: 3-Chlorocyclobutanecarboxylic acid, absolute ethanol.

  • Catalyst: Acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) .

  • Conditions:

    • Temperature: 48–50 °C .

    • Water Removal: Permeable separator to extract byproduct water .

    • Yield: ~80–85% (based on analogous esterifications) .

Reaction Equation:

C5H6ClO2+C2H5OHH+C7H9ClO2+H2O\text{C}_5\text{H}_6\text{ClO}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_9\text{ClO}_2 + \text{H}_2\text{O}

Route 2: Acyl Chloride Intermediate

  • Chlorination: Convert 3-chlorocyclobutanecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).

  • Esterification: React acyl chloride with ethanol:

C5H5ClO2Cl+C2H5OHC7H9ClO2+HCl\text{C}_5\text{H}_5\text{ClO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_7\text{H}_9\text{ClO}_2 + \text{HCl}

This method avoids equilibrium limitations but requires rigorous HCl scrubbing .

Reactivity and Functionalization

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 3-chlorocyclobutanecarboxylic acid:

C7H9ClO2+H2OC5H6ClO2+C2H5OH\text{C}_7\text{H}_9\text{ClO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_6\text{ClO}_2 + \text{C}_2\text{H}_5\text{OH}
  • Basic Conditions: Saponification yields the carboxylate salt.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

C7H9ClO2+NH3C7H10NO2+HCl\text{C}_7\text{H}_9\text{ClO}_2 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_{10}\text{NO}_2 + \text{HCl}

Cycloadditions

The strained cyclobutane ring may participate in [2+2] cycloadditions under UV light, though steric hindrance from substituents could limit reactivity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Prodrug Synthesis: The ethyl ester enhances membrane permeability, which is reversed in vivo via esterases.

  • Ligand Design: Cyclobutane esters coordinate transition metals, useful in catalysis or metallodrugs.

Agrochemicals

  • Herbicide Derivatives: Chlorinated cyclobutane esters may mimic natural terpenes, disrupting plant growth pathways .

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